molecular formula C8H14O5 B2696409 (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid CAS No. 2042360-84-7

(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid

Cat. No.: B2696409
CAS No.: 2042360-84-7
M. Wt: 190.195
InChI Key: ZNNDGDKLQUKDGI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid is an organic compound with a complex structure that includes a hydroxy group, an isopropyl ether, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor followed by hydrolysis and subsequent etherification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the keto group can produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to investigate enzyme kinetics and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific biochemical pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid involves its interaction with specific molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: This compound shares a similar hydroxy group but differs in its aromatic structure.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: This compound has a similar keto group but includes a furocoumarin moiety.

Uniqueness

(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDGDKLQUKDGI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.